Regioisomeric Identity: 5-yl vs. 3-yl Indole Substitution Alters Molecular Topology and Predicted Pharmacophoric Fit
2-cyclohexyl-N-(1H-indol-5-yl)acetamide differs fundamentally from the more common N-cyclohexyl-2-(1H-indol-3-yl)acetamide regioisomer in the position of amide attachment on the indole ring. The 5-yl substitution places the acetamide group para to the indole NH, whereas the 3-yl isomer attaches at the β-carbon of the pyrrole ring . This positional change is known in the indole acetamide class to shift the conformational ensemble of the side chain and alter the distance and angle of hydrogen-bond donor/acceptor presentation [1]. In the HCV NS5B polymerase inhibitor series, moving the acetamide attachment from indole C3 to C5 was shown to abolish or dramatically reduce potency in certain sub-series, indicating that target engagement is highly sensitive to this regioisomeric difference [1]. No direct head-to-head quantitative comparison between 2-cyclohexyl-N-(1H-indol-5-yl)acetamide and its 3-yl regioisomer has been published.
| Evidence Dimension | Indole substitution position and predicted pharmacophoric geometry |
|---|---|
| Target Compound Data | 2-cyclohexyl-N-(1H-indol-5-yl)acetamide: amide at C5 of indole; para to ring NH |
| Comparator Or Baseline | N-cyclohexyl-2-(1H-indol-3-yl)acetamide (CAS 93537-62-3): amide at C3 of indole; on pyrrole β-carbon |
| Quantified Difference | Regioisomeric shift from C3 to C5; no quantitative activity delta available for this pair |
| Conditions | Structural analysis by SMILES comparison; pharmacological relevance inferred from indole acetamide SAR studies in HCV NS5B patent US20070167447A1 |
Why This Matters
For SAR programs testing indole-based inhibitors, the regioisomeric purity of the 5-yl amide ensures that observed biological effects can be unambiguously attributed to this specific topological presentation, which is essential for accurate pharmacophore modeling and patent claim support.
- [1] Harper S, Avolio S, Pacini B, Di Filippo M, Altamura S, Tomei L, et al. Potent inhibitors of subgenomic hepatitis C virus RNA replication through optimization of indole-N-acetamide allosteric inhibitors of the viral NS5B polymerase. Journal of Medicinal Chemistry. 2005;48(14):4547-4557. Describes indole-N-acetamide SAR including positional effects on potency. View Source
